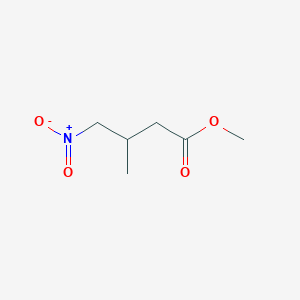

Methyl 3-methyl-4-nitrobutanoate

概要

説明

Methyl 3-methyl-4-nitrobutanoate is an organic compound with the molecular formula C6H11NO4. It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-nitrobutanoate can be synthesized through the Michael addition reaction. This involves the nucleophilic addition of a nitroalkane to an α,β-unsaturated carbonyl compound under basic conditions. Microwave irradiation can be used to promote this reaction, significantly reducing reaction times and increasing yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted heating. This method is preferred due to its efficiency and ability to produce cleaner reactions with higher yields .

化学反応の分析

Types of Reactions

Methyl 3-methyl-4-nitrobutanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: Methyl 3-methyl-4-aminobutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 3-methyl-4-nitrobutanoic acid and methanol.

科学的研究の応用

Synthesis of Pharmaceuticals

Methyl 3-methyl-4-nitrobutanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those involving nitro groups. Its structure allows for further modifications that are crucial in drug development.

Case Study: Synthesis of Pyrrolo Compounds

A notable application includes the synthesis of pyrrolo compounds, which are integral to numerous bioactive molecules. This compound can be utilized to create pyrrolo derivatives through cyclization reactions, enhancing the pharmacological properties of the resulting compounds .

Organic Synthesis

The compound is frequently used in organic synthesis as a building block for various chemical reactions, including Michael additions and other nucleophilic additions.

Data Table: Reaction Conditions for Michael Additions

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Michael Addition | This compound + Nitromethane | Microwave irradiation at 70-75°C for 30 min | 72 |

| Nucleophilic Addition | Methyl acrylate + this compound | Conventional heating for 1 hour | 69 |

These reactions demonstrate the compound's utility in forming complex structures that are essential in synthetic organic chemistry .

Material Science

In material science, this compound is explored for its potential applications in creating polymers and other materials due to its reactive nitro group.

Case Study: Polymerization Reactions

Research indicates that this compound can participate in polymerization reactions, leading to the formation of new polymeric materials with unique properties. These polymers may exhibit enhanced thermal and mechanical stability, making them suitable for various industrial applications .

Agrochemicals

The compound has also been investigated for its potential use in agrochemicals, particularly as a precursor for developing herbicides and insecticides.

Data Table: Potential Agrochemical Applications

| Application Type | Compound Derived | Mechanism of Action |

|---|---|---|

| Herbicide | Nitro-substituted derivatives | Inhibition of plant growth |

| Insecticide | Modified nitro compounds | Disruption of insect metabolism |

These derivatives can target specific pathways in pests or weeds, demonstrating the compound's versatility beyond pharmaceuticals .

Safety Data Summary

- Chemical Class : Nitro compound

- Hazards : Flammable, harmful if inhaled or ingested

- Recommended Handling : Use personal protective equipment (PPE), work in a well-ventilated area

作用機序

The mechanism of action of methyl 3-methyl-4-nitrobutanoate involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.

類似化合物との比較

Similar Compounds

Methyl 3-nitrobutanoate: Similar structure but lacks the additional methyl group on the carbon chain.

Ethyl 3-methyl-4-nitrobutanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-methyl-4-nitrobutanoate is unique due to the presence of both a nitro group and a methyl group on the carbon chain, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for various synthetic and research applications .

生物活性

Methyl 3-methyl-4-nitrobutanoate is a nitro compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

This compound can be synthesized through a Michael addition reaction. The process involves the reaction of methyl crotonate with nitromethane in the presence of a base such as DBU under microwave irradiation. The reaction conditions typically include heating at 70-75 °C for a short duration, resulting in high yields of the desired product .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound demonstrated effective inhibition against multidrug-resistant strains, highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

| Acinetobacter baumannii | 2 μg/mL |

These results indicate that this compound could be a promising candidate for developing new antibacterial therapies, especially against resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in preclinical studies. It was observed to reduce inflammation markers and alleviate pain in animal models, suggesting its utility as an analgesic and anti-inflammatory agent. The underlying mechanism appears to involve the modulation of pro-inflammatory cytokines and pathways .

Case Study: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, indicating its efficacy in managing inflammation .

The biological activity of this compound can be attributed to its structural characteristics, particularly the nitro group which is known to influence various biological pathways. Nitro compounds often act as nitric oxide donors, which can modulate vascular responses and inflammatory processes .

特性

IUPAC Name |

methyl 3-methyl-4-nitrobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQJCNUWYDGVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。